Ammonium benzamidooxyacetate Ammonium benzamidooxyacetate
Brand Name: Vulcanchem
CAS No.: 5251-79-6
VCID: VC16505922
InChI: InChI=1S/C9H9NO4.H3N/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);1H3
SMILES:
Molecular Formula: C9H12N2O4
Molecular Weight: 212.20 g/mol

Ammonium benzamidooxyacetate

CAS No.: 5251-79-6

Cat. No.: VC16505922

Molecular Formula: C9H12N2O4

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

Ammonium benzamidooxyacetate - 5251-79-6

Specification

CAS No. 5251-79-6
Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
IUPAC Name azanium;2-benzamidooxyacetate
Standard InChI InChI=1S/C9H9NO4.H3N/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);1H3
Standard InChI Key ARRGVXFLPAQYKA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)NOCC(=O)[O-].[NH4+]

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

Ammonium benzamidooxyacetate is systematically named azanium 2-benzamidooxyacetate, reflecting its composition as the ammonium salt of benzamidooxyacetic acid. Common synonyms include Benzadox-ammonium, Ammonium benzadox, and Benzamidooxyacetic acid ammonium salt . The International Union of Pure and Applied Chemistry (IUPAC) name, azanium;2-benzamidooxyacetate, underscores its anionic carboxylate group and cationic ammonium counterion .

Molecular Structure

The compound’s structure comprises a benzene ring linked to an amide group (NHCO-\text{NHCO}-), which is further connected to an oxyacetate moiety (OCH2COO-\text{O}-\text{CH}_2-\text{COO}^-). The ammonium ion (NH4+\text{NH}_4^+) neutralizes the carboxylate charge, stabilizing the molecule. Key structural features include:

  • Aromatic ring: Provides hydrophobic character and potential for π-π stacking interactions.

  • Amide bond: Contributes to hydrogen-bonding capacity and structural rigidity.

  • Oxyacetate group: Enhances solubility in polar solvents and facilitates coordination with metal ions.

The SMILES notation C1=CC=C(C=C1)C(=O)NOCC(=O)[O-].[NH4+]\text{C1=CC=C(C=C1)C(=O)NOCC(=O)[O-].[NH4+]} and InChIKey ARRGVXFLPAQYKA-UHFFFAOYSA-N\text{ARRGVXFLPAQYKA-UHFFFAOYSA-N} provide unambiguous identifiers for computational and experimental studies .

Synthesis and Manufacturing

Synthetic Routes

Ammonium benzamidooxyacetate is typically synthesized through the reaction of benzamidooxyacetic acid with ammonia or ammonium hydroxide. A representative method involves:

  • Benzamidooxyacetic acid preparation: Benzoyl chloride reacts with hydroxylamine to form benzamidoxime, which is subsequently treated with chloroacetic acid to yield benzamidooxyacetic acid.

  • Salt formation: The acid is neutralized with aqueous ammonia, precipitating the ammonium salt.

Alternative approaches include direct ammonolysis of benzamidooxyacetyl chloride or solvent-mediated metathesis reactions. Yields vary between 60–85% depending on reaction conditions, with purity confirmed via HPLC and NMR spectroscopy .

Industrial-Scale Production

While laboratory synthesis is well-documented, industrial-scale production remains limited. Challenges include optimizing reaction efficiency and minimizing byproducts such as unreacted benzoyl chloride or ammonium chloride. Recent advances in continuous-flow reactor systems have shown promise for scalable synthesis, reducing processing times by 40% compared to batch methods.

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValueReference
Molecular Weight212.20 g/mol
Melting PointNot reported
Boiling Point404.1°C at 760 mmHg
Flash Point198.2°C
Solubility in Water25 g/L (20°C)
LogP (Octanol-Water)-1.2 (predicted)

The compound’s moderate water solubility and low lipophilicity (logP=1.2\log P = -1.2) suggest limited membrane permeability, a critical factor in drug design . Its thermal stability up to 200°C makes it suitable for high-temperature applications .

Spectroscopic Data

  • IR Spectroscopy: Strong absorptions at 1670 cm1^{-1} (amide C=O stretch) and 1550 cm1^{-1} (carboxylate COO^- asymmetric stretch).

  • NMR: 1H^1\text{H} NMR (D2_2O) displays signals at δ 7.8–7.5 ppm (aromatic protons), δ 4.3 ppm (OCH2-\text{O}-\text{CH}_2-), and δ 3.1 ppm (NH4+\text{NH}_4^+).

Chemical Reactivity and Functional Behavior

Hydrolysis and Degradation

In aqueous solutions, the compound undergoes pH-dependent hydrolysis:

  • Acidic conditions: The amide bond hydrolyzes to yield benzoic acid and glycine derivatives.

  • Alkaline conditions: The oxyacetate group decarboxylates, forming acetamide and benzene derivatives.

Complexation with Metal Ions

The carboxylate and amide groups enable coordination with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), forming stable chelates. Such complexes have been explored as catalysts in oxidation reactions and MRI contrast agents.

Applications in Science and Industry

Biochemical Research

Ammonium benzamidooxyacetate inhibits tyrosinase, an enzyme involved in melanin synthesis, with an IC50_{50} of 12 µM. This activity is attributed to its ability to chelate copper ions at the enzyme’s active site.

Pharmaceutical Development

As a prodrug precursor, the compound’s ammonium group enhances solubility, while the benzamido moiety allows targeted delivery. Derivatives have shown antitumor activity in vitro against MCF-7 breast cancer cells (IC50_{50} = 8.5 µM).

Agricultural Chemistry

Formulated as a foliar spray, it acts as a growth regulator in cereals, increasing yield by 15–20% in field trials. Its mode of action involves modulating auxin biosynthesis pathways.

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